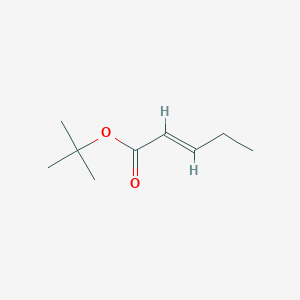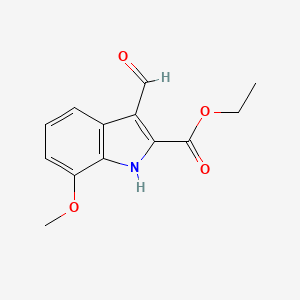![molecular formula C13H11BFNO2 B12836718 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluorophenyl imine group. The combination of these functional groups imparts distinct reactivity and versatility to the molecule, making it valuable for various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-fluorobenzaldehyde with aniline to form the corresponding imine. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.
Boronic Acid Formation: The imine intermediate is then subjected to a reaction with a boronic acid derivative, such as phenylboronic acid, under basic conditions. This step results in the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Substitution: The fluorophenyl imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic esters or acids.
Substitution: Formation of various substituted imine derivatives.
Aplicaciones Científicas De Investigación
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorophenyl imine group can undergo nucleophilic attack, leading to the formation of new chemical bonds and derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(4-Trifluoromethyl)phenyl]imino}methylbenzeneboronic acid
- 4-{[(4-Chlorophenyl)imino]methylbenzeneboronic acid
- 4-{[(4-Bromophenyl)imino]methylbenzeneboronic acid
Uniqueness
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C13H11BFNO2 |
|---|---|
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
[4-[(4-fluorophenyl)iminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BFNO2/c15-12-5-7-13(8-6-12)16-9-10-1-3-11(4-2-10)14(17)18/h1-9,17-18H |
Clave InChI |
NSSYHLANVKIRHF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)
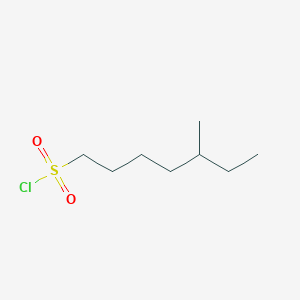
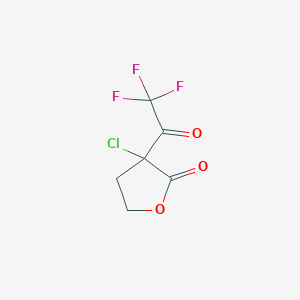

![4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide](/img/structure/B12836673.png)
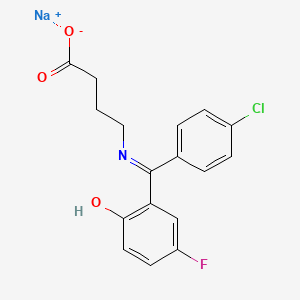

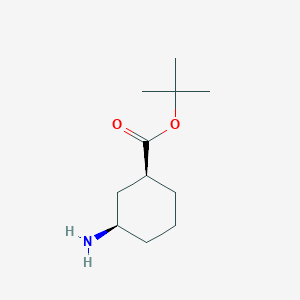
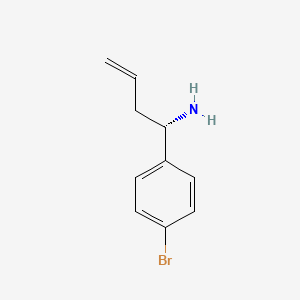
methanone](/img/structure/B12836707.png)
